1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno[2,3-c]pyrrole core structure, which is a fused ring system combining a chromene and a pyrrole ring. The presence of a fluorophenyl group and multiple methyl groups adds to its chemical diversity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioxidant activity , suggesting potential targets could be reactive oxygen species or enzymes involved in oxidative stress pathways.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target molecules .
Biochemical Pathways
Given its potential antioxidant activity , it may be involved in pathways related to oxidative stress, such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant proteins.
Result of Action
If it does indeed exhibit antioxidant activity , it may help to neutralize reactive oxygen species, reduce oxidative stress, and potentially protect cells from oxidative damage.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine.
Condensation Reaction: The initial step involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with an aliphatic amine under acidic conditions to form the chromeno[2,3-c]pyrrole core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the methyl groups, leading to the formation of various substituted derivatives.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new heterocyclic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1-(2-fluorophenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrole Derivatives: Pyrrole-containing compounds, such as pyrrolidine and its derivatives, are known for their wide range of biological activities and are used in drug discovery.
Chromene Derivatives: Compounds with a chromene core, such as coumarins, also exhibit significant biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications, making it a valuable compound for scientific research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3/c1-10-8-13-15(9-11(10)2)25-19-16(18(13)23)17(22(3)20(19)24)12-6-4-5-7-14(12)21/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUVZXARBULUMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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